![molecular formula C20H22N4O7S B2582955 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-76-7](/img/structure/B2582955.png)
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of 3,4,5-trimethoxybenzaldehyde, an important pharmaceutical chemical intermediate, involves taking 1,2,3-trimethoxybenzene as the raw material, subjecting the material to substitution reaction and oxidation reaction, and conducting treatment, thus obtaining a 3,4,5-trimethoxybenzaldehyde crystal .Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
One notable application of related compounds involves their synthesis and evaluation for anticancer activity. A study by Ravinaik et al. (2021) describes the design, synthesis, and evaluation of a series of substituted benzamides, including structures similar to the compound , for their anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide, highlighting their potential as therapeutic agents in cancer treatment Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021). Russian Journal of Organic Chemistry.
Material Science: Polymer Synthesis
Another application area for compounds containing the 1,3,4-oxadiazole unit is in material science, particularly in the synthesis of polymers. Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, which exhibited good thermal stability and were easily processed into thin films. These polymers, due to their favorable mechanical and thermal properties, could have applications in electronics and as materials with specific optical properties Sava, I., Iosip, M., Brumǎ, M., Hamciuc, C., Robison, J., Okrasa, L., & Pakula, T. (2003). European Polymer Journal.
Antimicrobial and Anti-Proliferative Activities
Compounds incorporating the 1,3,4-oxadiazole moiety have also been explored for their antimicrobial and anti-proliferative activities. A study conducted by Al-Wahaibi et al. (2021) on N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant in vitro inhibitory activity against various pathogenic bacteria and fungi. Additionally, some derivatives showed promising anti-proliferative activity against several cancer cell lines, suggesting their potential as leads for the development of new antimicrobial and anticancer agents Al-Wahaibi, L. H., Mohamed, A. A., Tawfik, S. S., Hassan, H. M., & El-Emam, A. (2021). Molecules.
Wirkmechanismus
Target of Action
The primary target of 4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play an integral role in many cellular processes, including mitosis, or cell division .
Mode of Action
This compound interacts with its targets, the microtubules, by binding to the colchicine binding site (CBS) of the αβ-tubulin dimer, a component of microtubules . This interaction destabilizes the microtubules, disrupting their dynamics .
Biochemical Pathways
The disruption of microtubule dynamics by this compound affects the mitotic spindle formation during cell division . This disruption can lead to mitotic arrest of rapidly dividing cells, such as cancer cells, and ultimately to apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the destabilization of microtubules, disruption of cell division, and induction of apoptosis . These effects can result in the death of rapidly dividing cells, such as cancer cells .
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c1-24(2)32(26,27)14-8-6-12(7-9-14)18(25)21-20-23-22-19(31-20)13-10-15(28-3)17(30-5)16(11-13)29-4/h6-11H,1-5H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMSBRNSYMMORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

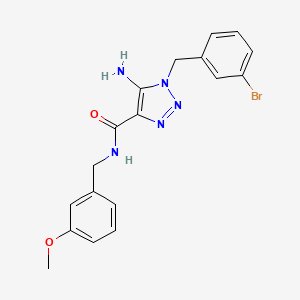
![N-[2-(4-chlorophenyl)ethyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2582875.png)
![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2582877.png)
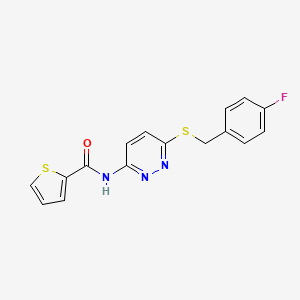
![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)

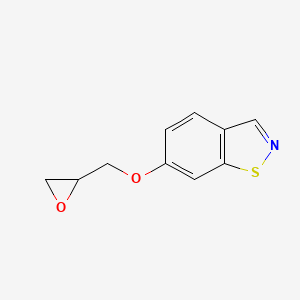
![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)
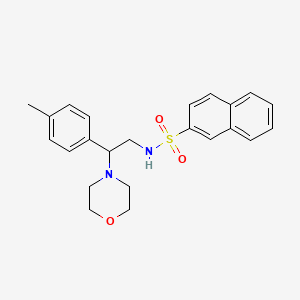
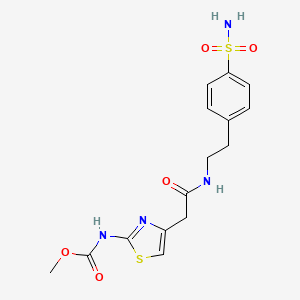
![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)